2-((6-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile is a key intermediate in the synthesis of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. [, ] This compound is a pyrimidine derivative, characterized by a 6-chlorouracil ring structure connected to a benzonitrile group via a methylene bridge. [] Its significance in scientific research stems from its role as a precursor to Alogliptin, enabling investigations into DPP-4 inhibition and its therapeutic potential in various disease models. []
Method 1: Alogliptin benzoate synthesis involves an alkylation reaction between 6-chloro-uracil and 2-(bromomethyl)benzonitrile to yield 2-((6-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile. This is followed by methylation with iodomethane to produce 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, a precursor to Alogliptin. []
Method 2: A more efficient synthesis involves bromination of 4-fluoro-2-methylbenzonitrile using a bromination reagent. [] The resulting product reacts with 6-chloro-3-methyluracil in the presence of an alkali and a solvent. [] The addition of a catalyst, chosen from diethyl phosphite, dimethyl phosphite, or diphenyl phosphite, enhances the reaction yield and product purity. [] This method bypasses the need to isolate and purify 2-bromomethyl-4-fluorobenzonitrile, making it cost-effective and suitable for industrial production. []
2-((6-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile comprises a 6-chlorouracil moiety linked to a benzonitrile group through a methylene bridge. [] Detailed structural analysis, including bond lengths, bond angles, and spatial arrangements of atoms within the molecule, can be obtained through techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. [] These analyses provide insights into the conformation and potential intermolecular interactions of the molecule, which are crucial for understanding its chemical reactivity and biological activity.
The primary chemical reaction involving 2-((6-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile is its methylation with iodomethane. [] This reaction targets the nitrogen atom at position 3 of the uracil ring, introducing a methyl group. [] The reaction conditions, such as solvent, temperature, and reaction time, need careful optimization to achieve a high yield of the desired product. []
As an intermediate in the synthesis of Alogliptin, 2-((6-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile does not possess a direct mechanism of action. [] Its biological activity is manifested through its conversion to Alogliptin, which acts as a competitive inhibitor of DPP-4. [] Alogliptin binds to the active site of DPP-4, preventing the enzyme from cleaving incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). [] This leads to increased levels of incretin hormones, which in turn enhance insulin secretion and suppress glucagon release, thereby contributing to improved glycemic control. []
The primary application of 2-((6-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile lies in its role as a key intermediate in the synthesis of Alogliptin, a clinically relevant DPP-4 inhibitor. [, ] By serving as a precursor, this compound facilitates the production of Alogliptin for research and therapeutic purposes. [, ] This enables scientists to investigate the effects of DPP-4 inhibition in various experimental settings, contributing to our understanding of its role in glucose homeostasis and its potential therapeutic applications in diabetes and other metabolic disorders. []
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0